

Cdc7-IN-19 vs PHA-767491 efficacy in cancer cell lines

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Cdc7-IN-19

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PHA-767491 Efficacy Data Overview

The table below summarizes the experimental efficacy data for PHA-767491 from recent studies.

Cancer Type	Experimental Model	Key Efficacy Findings	Reported IC ₅₀ / Effective Concentration	Combination Therapy Synergy
Hepatocarcinoma (HCC) [1]	In vitro (human HCC cells); In vivo (nude mice xenografts)	Synergistic effect with 5-FU; induced significant apoptosis (increased caspase-3 activation), counteracted 5-FU-induced Chk1 phosphorylation, decreased Mcl1 protein. [1]	Information not specified in abstract.	Yes, with 5-Fluorouracil (5-FU). [1]

Cancer Type	Experimental Model	Key Efficacy Findings	Reported IC ₅₀ / Effective Concentration	Combination Therapy Synergy
Glioblastoma [2] [3]	In vitro (U87-MG, U251-MG cell lines)	Reduced cell viability and proliferation, induced apoptosis, suppressed cell migration and invasion. Decreased phosphorylation of the Cdc7 substrate MCM2. [2] [3]	2.5 μM and 10 μM (tested concentrations for various assays). [2]	Not tested in the study.
RB-positive Cancers (e.g., Colorectal, Prostate) [4]	In vitro (SW480, SW620, PC3 cell lines) and cell-free systems	Potent inhibition of the initiation phase of DNA replication; decreased E2F-mediated transcription of G1/S regulators (Cyclin A2, E1, E2). [4]	Low nanomolar IC ₅₀ for Cdc7 in vitro (cell-free assay). [4]	Not tested in the study.
T-cell Acute Lymphoblastic Leukemia (T-ALL) [5]	In vitro (Jurkat T-cells, primary mouse T-cells, human PBMCs)	Suppressed T-cell activation, proliferation, and effector functions; impeded T-cell receptor (TCR) signaling pathways. [5]	1 - 10 μM (range used in functional assays). [5]	Not tested in the study.

Key Experimental Protocols for PHA-767491

Here are the methodologies used to generate the key data in the studies cited above.

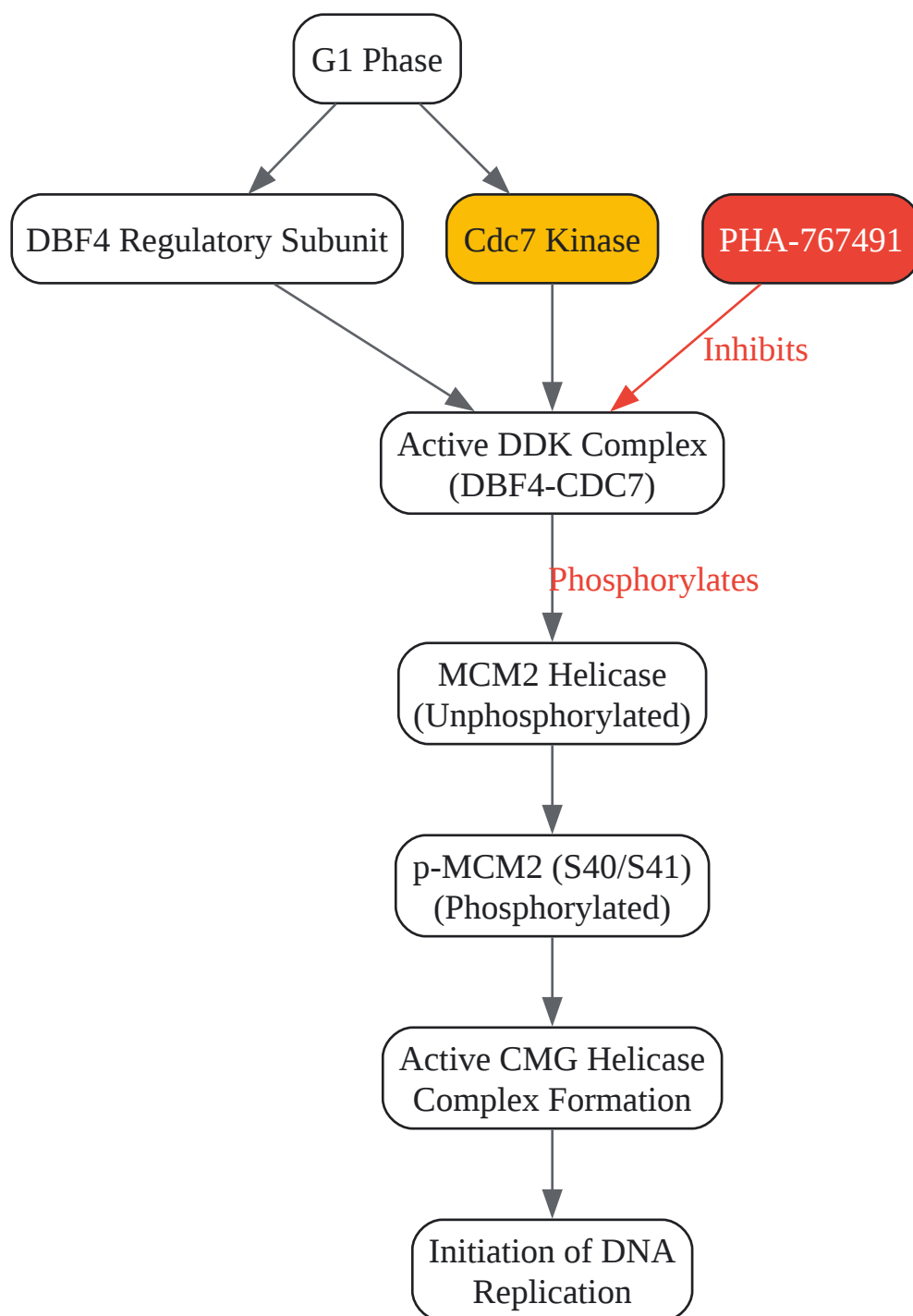
- **Cell Viability and Proliferation Assays** [2]:
 - **Cell Lines:** Glioblastoma (U87-MG, U251-MG) and control (3T3) cells.
 - **Viability Protocol:** Cells were treated with PHA-767491 (e.g., 10 μM) or solvent control. After 72 hours, viability was assessed using the **PrestoBlue** cell viability reagent, which measures

metabolic activity. [2]

- **Proliferation Protocol:** Cells were synchronized and treated with PHA-767491. Proliferation was measured after 72 hours using a **BrdU ELISA kit**, which quantifies the incorporation of bromodeoxyuridine (BrdU) into newly synthesized DNA. [2]
- **Apoptosis Detection** [1] [2]:
 - **Method:** Cell Death Detection ELISAPlus kit. This is a quantitative sandwich-enzyme-immunoassay that specifically detects histone-associated DNA fragments (mono- and oligonucleosomes) in the cytosol, a hallmark of apoptosis. [2]
 - **Additional Markers:** Activation of **caspase-3** and cleavage of **PARP (poly-ADP ribose polymerase)** are also measured via Western blot as confirmatory markers of apoptosis. [1]
- **Cell Migration and Invasion Assays** [2]:
 - **Migration (Wound Healing Assay):** A confluent cell monolayer is scratched with a pipette tip to create a "wound." The closure of this wound by migrating cells is monitored over 48 hours in the presence or absence of PHA-767491, and migrated cells are counted. [2]
 - **Invasion (Matrigel Assay):** Cells are seeded in a chamber insert coated with **Matrigel** (a basement membrane matrix). The ability of cells to invade through the Matrigel toward a serum chemoattractant over 24 hours is quantified. [2]
- **Molecular Mechanism Analysis** [1] [4]:
 - **Western Blotting:** Used to analyze protein expression and phosphorylation levels. Key targets include:
 - **Phospho-MCM2 (S40/S41):** A direct substrate of Cdc7, confirming target engagement. [4] [2]
 - **Phospho-Chk1:** To demonstrate counteraction of checkpoint activation. [1]
 - **Mcl-1:** A downstream anti-apoptotic protein regulated by Cdk9. [1]
 - **Cell-Free DNA Replication Assay:** Replication-competent nuclei and cytosolic extracts are isolated from synchronized cells. These components are incubated together with a biotin-dUTP label. DNA replication is quantified by fixing the nuclei and detecting the incorporated biotin label with fluorescent streptavidin. [4]

Cdc7 Signaling Pathway and Drug Action

The following diagram illustrates the role of Cdc7 in DNA replication and the points of inhibition by PHA-767491.



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To cite this document: Smolecule. [Cdc7-IN-19 vs PHA-767491 efficacy in cancer cell lines].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b12885870#cdc7-in-19-vs-pha-767491-efficacy-in-cancer-cell-lines>]

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